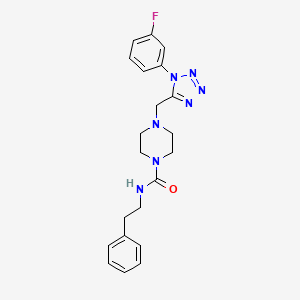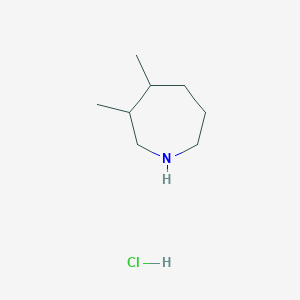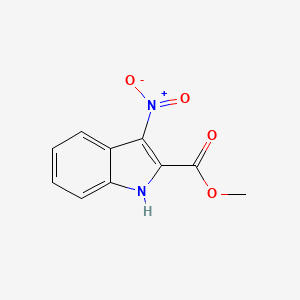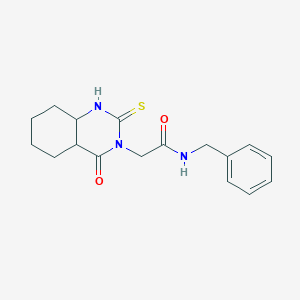
4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a synthetic compound with potential applications in chemistry and biology. The structure consists of a 3-fluorophenyl group attached to a tetrazolyl moiety, which is further linked to a phenethylpiperazine carboxamide group.
Mechanism of Action
References:
- Chemical Society Reviews: Selection of boron reagents for Suzuki–Miyaura coupling
- DrugBank: Encaleret
- Recent research on synthetic cathinones
- Catalytic protodeboronation of pinacol boronic esters
- Sigma-Aldrich: 1-(4-Fluorophenyl)-3-methyl-1
- A Convenient Four-Step Synthesis of 1-(β-[3-(4-Methoxy-phenyl)propionyl]-2,3-dihydro-1H-indol-2-yl)-ethanone
- NIST Chemistry WebBook: Methanone, (3-fluorophenyl)(4-fluorophenyl)-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide typically starts with the formation of the tetrazole ring. This can be achieved through the reaction of 3-fluorobenzyl azide with an appropriate nitrile under acidic conditions. The resulting tetrazole intermediate is then subjected to a coupling reaction with N-phenethylpiperazine carboxylic acid chloride, using a base such as triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production methods often employ continuous flow chemistry to optimize the reaction conditions and yield. The key steps involve:
Formation of the 3-fluorobenzyl azide.
Cyclization to form the tetrazole ring.
Coupling with N-phenethylpiperazine carboxylic acid chloride.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the phenethylpiperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the tetrazole ring, potentially forming aminotetrazole derivatives.
Substitution: The fluorophenyl group is susceptible to electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or m-chloroperoxybenzoic acid (m-CPBA) under basic conditions.
Reduction: Lithium aluminum hydride (LAH) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Nitrating agents like nitric acid for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Aminotetrazole derivatives.
Substitution: Nitro derivatives on the fluorophenyl ring.
Scientific Research Applications
Chemistry
The compound serves as a useful precursor for the synthesis of various functionalized derivatives, contributing to the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as a scaffold in drug discovery, particularly in the design of inhibitors targeting specific enzymes.
Medicine
The compound shows promise in medicinal chemistry for the development of pharmaceuticals aimed at treating neurological disorders and cancers, owing to its structural versatility and ability to interact with multiple biological targets.
Industry
In industrial applications, it is employed in the synthesis of polymers and specialty chemicals, enhancing the properties of materials through incorporation of the tetrazole moiety.
Comparison with Similar Compounds
Unique Features
Compared to other compounds, 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide stands out due to its dual functional groups—tetrazole and piperazine—enabling diverse chemical reactivity and biological activity.
Similar Compounds
4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine
4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-methylpiperazine-1-carboxamide
4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-benzylpiperazine-1-carboxamide
Each of these similar compounds shares structural elements with the primary compound but differs in specific substituents or functional groups, which can alter their reactivity and biological activity.
How’s that? Need more details?
Properties
IUPAC Name |
4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c22-18-7-4-8-19(15-18)29-20(24-25-26-29)16-27-11-13-28(14-12-27)21(30)23-10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKDUFPKFCVGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)



![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)


![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)

![5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2473690.png)
